molecular formula C6H13ClN4O3 B3049017 2,2',2''-Nitrilotris(acetamide) monohydrochloride CAS No. 19037-75-3

2,2',2''-Nitrilotris(acetamide) monohydrochloride

Cat. No.: B3049017
CAS No.: 19037-75-3
M. Wt: 224.64 g/mol
InChI Key: RCVWOQCUHNZKAP-UHFFFAOYSA-N
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Description

2,2’,2’'-Nitrilotris(acetamide) monohydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₄O₃. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, making it a valuable substance in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride typically involves the reaction of nitrilotriacetic acid with acetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the monohydrochloride salt. The process requires precise temperature control and pH adjustment to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of reaction parameters to maintain product quality. The final product is purified through crystallization and filtration processes to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotris(acetamide) monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrilotriacetic acid derivatives, while reduction can produce amine compounds .

Scientific Research Applications

2,2’,2’'-Nitrilotris(acetamide) monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial applications. The compound forms stable complexes with metal ions, which can then participate in further chemical reactions. The molecular targets and pathways involved in its action depend on the specific application and the metal ions being chelated .

Comparison with Similar Compounds

Similar Compounds

    Nitrilotriacetic acid: A related compound with similar chelating properties.

    Ethylenediaminetetraacetic acid (EDTA): Another chelating agent widely used in various applications.

    Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities.

Uniqueness

2,2’,2’'-Nitrilotris(acetamide) monohydrochloride is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications where precise metal ion control is required .

Properties

IUPAC Name

2-[bis(2-amino-2-oxoethyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWOQCUHNZKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940590
Record name 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-75-3
Record name Acetamide, 2,2′,2′′-nitrilotris-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19037-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',2''-Nitrilotris(acetamide) monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-nitrilotris(acetamide) monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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